Imidazolona cetona erastina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

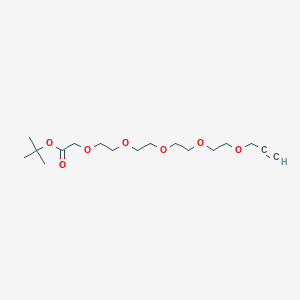

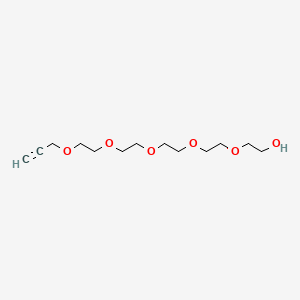

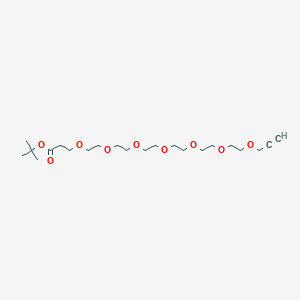

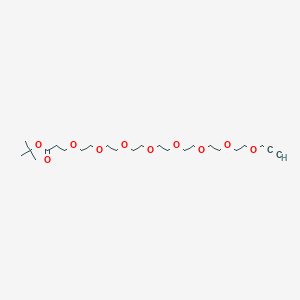

- La estructura química de IKE se muestra a continuación: !IKE Chemical Structure

- IKE también es conocido por su alias PUN30119 y tiene el número CAS 1801530-11-9 .

Imidazol cetona erastina (IKE): es un inhibidor potente y selectivo del transportador. También es un inductor de , una forma de muerte celular regulada caracterizada por la peroxidación de lípidos y el daño dependiente del hierro.

Aplicaciones Científicas De Investigación

Investigación del cáncer: IKE se ha estudiado en varios modelos de cáncer. Por ejemplo

Otros campos:

Mecanismo De Acción

- El mecanismo principal de IKE implica la inhibición del sistema xc– , un antiportador de cistina/glutamato. Esta inhibición conduce al agotamiento del glutatión y la peroxidación de lípidos, lo que en última instancia desencadena la ferroptosis.

- Los objetivos moleculares incluyen la subunidad xCT del sistema xc– y las vías descendentes relacionadas con el metabolismo de los lípidos y el equilibrio redox.

Análisis Bioquímico

Biochemical Properties

Imidazole ketone erastin plays a crucial role in biochemical reactions by inhibiting the system xc– antiporter, which is responsible for the exchange of cystine and glutamate across the cell membrane. By inhibiting this antiporter, imidazole ketone erastin depletes intracellular cystine levels, leading to a reduction in glutathione synthesis. Glutathione is a critical antioxidant that protects cells from oxidative stress. The depletion of glutathione results in the accumulation of lipid peroxides, ultimately inducing ferroptosis .

Imidazole ketone erastin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutathione peroxidase 4 (GPX4), an enzyme that reduces lipid hydroperoxides to their corresponding alcohols. The inhibition of GPX4 by imidazole ketone erastin further promotes the accumulation of lipid peroxides, enhancing ferroptosis .

Cellular Effects

Imidazole ketone erastin exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces ferroptosis by depleting glutathione levels and promoting lipid peroxidation. This process disrupts cellular homeostasis and leads to cell death. Imidazole ketone erastin has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the p53 signaling pathway, which plays a critical role in regulating cell cycle arrest and apoptosis .

In addition to its effects on cancer cells, imidazole ketone erastin can also impact normal cells. The extent of its effects on normal cells is less pronounced compared to cancer cells, making it a promising candidate for targeted cancer therapy .

Molecular Mechanism

The molecular mechanism of action of imidazole ketone erastin involves several key steps. First, it binds to and inhibits the system xc– antiporter, leading to a decrease in intracellular cystine levels. This inhibition results in reduced glutathione synthesis and increased oxidative stress. The accumulation of lipid peroxides due to the inhibition of GPX4 further exacerbates oxidative damage, ultimately triggering ferroptosis .

Imidazole ketone erastin also influences gene expression by activating the p53 signaling pathway. This activation leads to the upregulation of genes involved in cell cycle arrest and apoptosis, further promoting cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of imidazole ketone erastin have been observed to change over time. The compound is metabolically stable, meaning it does not degrade quickly and can exert its effects over an extended period. Studies have shown that imidazole ketone erastin can induce ferroptosis in cancer cells within hours of treatment, with the effects persisting for several days .

Long-term effects of imidazole ketone erastin on cellular function have also been studied. In vitro and in vivo studies have demonstrated that prolonged exposure to imidazole ketone erastin can lead to sustained ferroptosis and tumor growth inhibition .

Dosage Effects in Animal Models

The effects of imidazole ketone erastin vary with different dosages in animal models. At low doses, the compound can induce ferroptosis in cancer cells without causing significant toxicity to normal cells. At higher doses, imidazole ketone erastin can cause adverse effects, including oxidative damage to normal tissues .

Threshold effects have been observed in studies, where a minimum effective dose is required to induce ferroptosis and achieve therapeutic benefits. Beyond this threshold, increasing the dosage can enhance the anti-tumor effects but also increase the risk of toxicity .

Metabolic Pathways

Imidazole ketone erastin is involved in several metabolic pathways, primarily related to its role as a system xc– inhibitor. By inhibiting this antiporter, imidazole ketone erastin disrupts the cystine-glutamate exchange, leading to decreased glutathione synthesis and increased oxidative stress. This disruption affects metabolic flux and metabolite levels, particularly those related to lipid metabolism .

The compound also interacts with enzymes such as GPX4, further influencing metabolic pathways associated with lipid peroxidation and ferroptosis .

Transport and Distribution

Within cells and tissues, imidazole ketone erastin is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. Studies have shown that imidazole ketone erastin can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects .

The distribution of imidazole ketone erastin within tissues can also influence its therapeutic efficacy and toxicity. For example, its accumulation in tumor tissues can enhance its anti-tumor effects, while its distribution in normal tissues can contribute to potential side effects .

Subcellular Localization

The subcellular localization of imidazole ketone erastin plays a critical role in its activity and function. The compound has been shown to localize to the endoplasmic reticulum and mitochondria, where it induces oxidative stress and ferroptosis. Targeting signals and post-translational modifications may direct imidazole ketone erastin to these specific compartments, enhancing its therapeutic effects .

Métodos De Preparación

- Las rutas sintéticas para IKE no están ampliamente documentadas, pero está disponible comercialmente para fines de investigación.

- Los métodos de producción industrial no se informan explícitamente, ya que IKE se utiliza principalmente en investigaciones científicas.

Análisis De Reacciones Químicas

- IKE no experimenta reacciones químicas extensas en la literatura. su inhibición del sistema xc– y la inducción de la ferroptosis son notables.

- Los reactivos y condiciones comunes no están específicamente asociados con IKE, dado su papel único en la ferroptosis.

Comparación Con Compuestos Similares

- La singularidad de IKE radica en su doble función como inhibidor del sistema xc– e inductor de la ferroptosis.

- Los compuestos similares incluyen:

Ferrostatina-1 (Fer-1): Otro inhibidor de la ferroptosis.

Erastina: El inductor original de la ferroptosis.

RSL3: Un conocido inductor de la ferroptosis.

Liproxstatina-1: Otro inhibidor de la ferroptosis.

Propiedades

IUPAC Name |

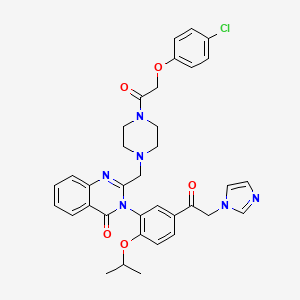

2-[[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]methyl]-3-[5-(2-imidazol-1-ylacetyl)-2-propan-2-yloxyphenyl]quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H35ClN6O5/c1-24(2)47-32-12-7-25(31(43)20-40-14-13-37-23-40)19-30(32)42-33(38-29-6-4-3-5-28(29)35(42)45)21-39-15-17-41(18-16-39)34(44)22-46-27-10-8-26(36)9-11-27/h3-14,19,23-24H,15-18,20-22H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPXJPWGVFNGQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)CN2C=CN=C2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35ClN6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of Imidazole Ketone Erastin?

A1: Imidazole Ketone Erastin (IKE) functions as a potent inhibitor of the cystine/glutamate antiporter system xc-, also known as system xc-. [, , , , ] This system plays a critical role in maintaining cellular redox balance by importing cystine for glutathione synthesis. By inhibiting system xc-, IKE disrupts glutathione production, leading to the accumulation of reactive oxygen species (ROS) and ultimately triggering ferroptosis. [, , , , , , ]

Q2: What are the downstream effects of IKE-mediated system xc- inhibition?

A2: IKE's inhibition of system xc- triggers a cascade of events culminating in ferroptosis:

- Depletion of intracellular Glutathione: System xc- inhibition prevents cystine uptake, leading to a decline in glutathione (GSH) levels. [, , , , , ]

- Reduced Glutathione Peroxidase 4 (GPX4) Activity: GSH depletion impairs the function of GPX4, an enzyme crucial for detoxifying lipid peroxides. [, , , , ]

- Lipid Peroxidation and Ferroptosis: Uncontrolled lipid peroxidation ensues due to impaired GPX4 activity, leading to membrane damage and ultimately ferroptotic cell death. [, , , , , ]

Q3: What makes IKE a potent inducer of ferroptosis compared to other system xc- inhibitors?

A3: While the exact reasons are still under investigation, IKE exhibits superior potency compared to its parent compound, Erastin. This enhanced activity is likely attributed to structural modifications, specifically the imidazole ketone moiety, which may influence its binding affinity to system xc- or its cellular uptake and distribution. [, ]

Q4: What is the molecular formula and weight of Imidazole Ketone Erastin?

A4: Unfortunately, the provided abstracts do not contain the precise molecular formula and weight of Imidazole Ketone Erastin. For detailed structural information, it is recommended to refer to the complete research articles or chemical databases.

Q5: Does Imidazole Ketone Erastin interact with drug transporters, and how might this impact its efficacy?

A5: Research indicates that IKE is a substrate for P-glycoprotein (P-gp), a multidrug resistance transporter. [, ] Overexpression of P-gp in cancer cells can confer resistance to IKE, potentially hindering its therapeutic efficacy. [, ] This highlights the importance of considering drug-transporter interactions when developing IKE-based therapies.

Q6: What evidence supports the efficacy of Imidazole Ketone Erastin in preclinical models of cancer?

A6: IKE demonstrates promising antitumor activity in various preclinical models. For instance, IKE effectively inhibits tumor growth in a mouse lymphoma model. [] In a subcutaneous xenograft model of Diffuse Large B Cell Lymphoma (DLBCL), IKE encapsulated in biodegradable nanoparticles exhibits enhanced delivery and therapeutic efficacy. [] These findings underscore IKE's potential as a novel anticancer agent.

Q7: Are there known resistance mechanisms to Imidazole Ketone Erastin, and how do they relate to other ferroptosis inducers or anticancer agents?

A7: One established resistance mechanism involves the overexpression of P-glycoprotein (P-gp), which can efflux IKE from cells, reducing its intracellular concentration and effectiveness. [, ] This resistance mechanism is not unique to IKE and is commonly observed with various anticancer drugs. Further research is crucial to elucidate other potential resistance mechanisms and explore strategies to circumvent them.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.